molecular formula C13H17ClO3 B8458312 3-Chloro-4-(hexyloxy)benzoic acid

3-Chloro-4-(hexyloxy)benzoic acid

Cat. No. B8458312
M. Wt: 256.72 g/mol
InChI Key: CDZINMJYMBCTCO-UHFFFAOYSA-N
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Patent
US04279771

Procedure details

In accordance with step (2) of the reaction system 1.73 g of material A was dissolved in 50 ml of ethanol. 3.3 g of hexylbromide and potassium hydroxide (1.2 g KOH+5 ml H2O) was added and the mixture heated under reflux conditions for 10 hours. Following reflux, a 10% potassium hydroxide solution was added and the mixture refluxed for 2 hours. The mixture was hydrolyzed and then added to dilute hydrochloric acid to promote crystalization. The crystals were washed with water to yield 2 g of 3-chloro-4-n-hexyloxybenzoic acid (hereinafter referred to as material B'). The benzoic acid B' had a melting point of 140° C. and the absorption spectrum is illustrated in FIG. 5.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.73 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[OH-].[K+].Cl.[Cl:11][C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][C:20]=1[OH:21])[C:15]([OH:17])=[O:16]>C(O)C>[Cl:11][C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][C:20]=1[O:21][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[C:15]([OH:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C(CCCCC)Br
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1.73 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated under reflux conditions for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
Following reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
crystalization
WASH
Type
WASH
Details
The crystals were washed with water

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1OCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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